molecular formula C15H15NO5 B6314221 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid CAS No. 427886-03-1

2-(3,4,5-Trimethoxyphenyl)isonicotinic acid

Cat. No.: B6314221
CAS No.: 427886-03-1
M. Wt: 289.28 g/mol
InChI Key: ZLOPNYLSAXNARA-UHFFFAOYSA-N
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Description

Significance of Isonicotinic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. nih.gov Its derivatives have historically formed the basis for a multitude of therapeutic agents. The most prominent example is isoniazid (B1672263), a hydrazide derivative of isonicotinic acid, which remains a first-line treatment for tuberculosis. researchgate.netnih.gov The isonicotinic acid framework is valued in medicinal chemistry for several reasons. The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov This structural versatility has led to the development of isonicotinic acid derivatives with a wide range of biological activities, including antimicrobial and antitubercular properties. nih.govmdpi.com

Importance of the 3,4,5-Trimethoxyphenyl Moiety as a Pharmacophore in Bioactive Compounds

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds. It is a key structural feature of potent anticancer agents that function by inhibiting tubulin polymerization. nih.gov The TMP moiety is known to bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division. nih.gov This mechanism leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in cancer cells. nih.govnih.gov Compounds like combretastatin (B1194345) A-4, a natural product with a TMP group, are powerful antimitotic agents. nih.gov The presence of the three methoxy (B1213986) groups is often crucial for high activity, and this moiety is frequently incorporated into new molecular designs to create novel tubulin polymerization inhibitors and cytotoxic agents. nih.govnih.gov

Current Research Landscape Pertaining to Pyridine Carboxylic Acid Derivatives

The field of pyridine carboxylic acid derivatives is an exceptionally active area of research, yielding compounds for a vast array of conditions including cancer, diabetes, infections, and neurodegenerative diseases. nih.govresearchgate.net The structural flexibility of the pyridine ring allows for easy substitution at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov This adaptability makes pyridine carboxylic acid derivatives highly versatile scaffolds in drug discovery. nih.gov Current research focuses on synthesizing novel derivatives and exploring their potential as enzyme inhibitors, with major pharmaceutical companies actively developing potent inhibitors based on these scaffolds. nih.gov The fusion of pyridine carboxylic acids with other pharmacologically active moieties is a common strategy to develop new therapeutic agents with enhanced or novel mechanisms of action. nih.gov

Overview of Preclinical Investigations on 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid and Analogues

Direct preclinical investigations focused specifically on this compound are not extensively documented in publicly available literature. However, the rationale for its investigation is strongly supported by studies on closely related analogues that combine the isonicotinic acid or a similar pyridine core with the 3,4,5-trimethoxyphenyl group.

Researchers have designed and synthesized various compounds incorporating these two key moieties, demonstrating significant biological activity, primarily in the realm of anticancer research. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin A-4. nih.gov Several of these compounds exhibited potent antiproliferative activity against various human tumor cell lines and were shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis. nih.gov Similarly, a study on N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives also reported antiproliferative activity against human colon cancer cells, with activity linked to G2/M arrest, suggesting an antitubulin mechanism. nih.gov

Another relevant study involved the synthesis of a trimethoxyphenyl-based analogue incorporating an isonicotinic acid hydrazide group. nih.gov While not the exact target molecule, this work highlights the synthetic feasibility and biological interest in combining these fragments. These studies collectively suggest that the fusion of a pyridine ring system with a 3,4,5-trimethoxyphenyl group is a promising strategy for developing novel anticancer agents, particularly those targeting microtubule dynamics.

Table 1: Biological Activities of Selected Analogues
Compound ClassKey Structural FeaturesObserved Biological ActivityMechanism of ActionReference
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridinesPyridine core with TMP at C4Potent antiproliferative activity (HeLa, MCF-7, A549 cell lines)Tubulin polymerization inhibition; G2/M cell cycle arrest; Apoptosis induction nih.gov
N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-onesPyridinone core with TMP on N1Moderate antiproliferative activity (HCT-116 colon cancer cells)G2/M cell cycle arrest; Presumed antitubulin activity nih.gov
Isoniazid DerivativesIsonicotinic acid hydrazide coreAntitubercular activity against M. tuberculosisInhibition of mycolic acid synthesis nih.govnih.gov

Scope and Objectives for Advanced Research on this compound

Given the demonstrated potential of its constituent pharmacophores and the promising results from analogous compounds, dedicated research on this compound is warranted. The primary objectives for future investigations should include:

Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route to produce this compound in high purity and yield, followed by complete structural characterization using modern analytical techniques.

In Vitro Biological Evaluation: Screening the compound for antiproliferative activity against a diverse panel of human cancer cell lines. Initial assays should aim to determine its cytotoxic potency (e.g., IC₅₀ values).

Mechanistic Studies: Should significant cytotoxic activity be observed, subsequent studies should aim to elucidate the mechanism of action. Based on its structure, key assays would include tubulin polymerization inhibition, cell cycle analysis to detect arrest at the G2/M phase, and apoptosis induction assays.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to establish clear SAR. Modifications could include altering the substitution pattern on the phenyl ring or modifying the position of the carboxylic acid group on the pyridine ring to understand the structural requirements for optimal activity. mdpi.comresearchgate.net

Such a research program would systematically evaluate the therapeutic potential of this compound and determine its viability as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-12-7-10(8-13(20-2)14(12)21-3)11-6-9(15(17)18)4-5-16-11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOPNYLSAXNARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476399
Record name 2-(3,4,5-trimethoxyphenyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427886-03-1
Record name 2-(3,4,5-trimethoxyphenyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Biological Activity Spectrum and Evaluation of 2 3,4,5 Trimethoxyphenyl Isonicotinic Acid

In Vitro Biological Assessment

Antimicrobial Activity Profile

Antifungal Activity

Isonicotinic acid derivatives have demonstrated notable antifungal properties. Studies have shown that certain isonicotinic acid hydrazide derivatives exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger. benthamdirect.comcolab.wsnih.gov For instance, derivatives incorporating dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents have been identified as particularly potent. nih.gov The antifungal potential of these compounds is often comparable to or even greater than standard antifungal agents like fluconazole. researchgate.net

Research has also explored the activity of isonicotinic acid derivatives against Histoplasma capsulatum, a dimorphic fungus. nih.gov One such derivative, N′-(1-phenylethylidene)isonicotinohydrazide, displayed a low minimum inhibitory concentration (MIC) range against both the yeast and filamentous forms of the fungus. nih.gov Furthermore, this compound showed synergistic effects when combined with amphotericin B against both planktonic cells and biofilms of H. capsulatum. nih.gov

Porphyrin derivatives of isonicotinic acid have also been investigated for their antifungal capabilities. One such compound demonstrated moderate activity against several Candida species, including C. albicans, C. glabrata, and C. tropicalis, indicating its potential to inhibit fungal growth. nih.gov

The 3,4,5-trimethoxyphenyl group, a key feature of 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid, is also found in other compounds with antifungal properties. For example, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has been shown to be fungicidal against a wide array of fungal strains, including those resistant to common antifungal drugs. nih.gov

Table 1: Antifungal Activity of Isonicotinic Acid Derivatives

Compound/DerivativeFungal Strain(s)Observed ActivityReference
Isonicotinic acid hydrazides with dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituentsCandida albicans, Aspergillus nigerActive against tested strains nih.gov
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesCandida albicans, Aspergillus nigerHigher activity than fluconazole researchgate.net
N′-(1-phenylethylidene)isonicotinohydrazideHistoplasma capsulatumLow MIC range; synergistic with amphotericin B nih.gov
Isonicotinate-derived meso-arylporphyrinCandida speciesModerate antifungal activity nih.gov
1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethyleneVarious fungi, including resistant strainsFungicidal nih.gov
Antitubercular Activity, particularly relevant to isonicotinic acid derivatives

Isonicotinic acid derivatives, most notably isoniazid (B1672263) (INH), are fundamental in the treatment of tuberculosis. nih.gov INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.gov Its mechanism of action involves inhibiting the synthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis cell wall. nih.gov

Numerous studies have focused on synthesizing and evaluating new isonicotinic acid hydrazide derivatives to overcome drug resistance and improve efficacy. benthamdirect.com For instance, isonicotinic acid-N'-octadecanoyl hydrazide has been shown to be more active than isoniazid. benthamdirect.com Similarly, N(2)-acyl isonicotinic acid hydrazides, such as isonicotinic acid N'-tetradecanoyl-hydrazide, have demonstrated superior activity against M. tuberculosis compared to the parent drug. nih.govresearchgate.net

The structural modifications of isonicotinic acid derivatives play a crucial role in their antimycobacterial activity. Quantitative structure-activity relationship (QSAR) studies have indicated that the reactivity of the pyridine (B92270) nitrogen atom is essential for the biological activity of these compounds. nih.gov The lipophilicity of the derivatives is another critical factor influencing their effectiveness. nih.gov For example, the introduction of a bromine atom into certain isatin (B1672199) hydrazides of nicotinic acid resulted in a significant increase in activity against M. tuberculosis. nih.gov

Table 2: Antitubercular Activity of Isonicotinic Acid Derivatives

Compound/DerivativeTargetKey FindingsReference(s)
Isoniazid (INH)Mycobacterium tuberculosisProdrug activated by KatG, inhibits mycolic acid synthesis. nih.gov
Isonicotinic acid-N'-octadecanoyl hydrazideMycobacterium tuberculosisMore active than isoniazid. benthamdirect.com
Isonicotinic acid N'-tetradecanoyl-hydrazideMycobacterium tuberculosisMore active than isoniazid. nih.govresearchgate.net
Isatin hydrazides of nicotinic acidMycobacterium tuberculosisBromine substitution enhances activity. nih.gov

Enzymatic and Receptor-Based Inhibition Studies

Tubulin Polymerization Inhibition and Microtubule Disruption

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in many potent tubulin polymerization inhibitors, such as combretastatin (B1194345) A-4. mdpi.comnih.gov This structural feature is crucial for the interaction of these compounds with the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

Numerous derivatives incorporating the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their ability to inhibit tubulin polymerization. For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles showed potent activity, with some compounds retaining efficacy in multidrug-resistant cancer cells. nih.gov Similarly, 2-anilino triazolopyrimidines and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com

The presence of the 3,4,5-trimethoxyphenyl group generally enhances the activity of these compounds. mdpi.com Docking studies have shown that this group can form hydrogen bonds with amino acid residues, such as Cys241, within the colchicine binding site. mdpi.com The disruption of microtubule networks by these compounds has been visualized in cells, confirming their mechanism of action. nih.gov

Table 3: Tubulin Polymerization Inhibition by Compounds with a 3,4,5-Trimethoxyphenyl Moiety

Compound ClassKey FindingsReference(s)
2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazolesPotent inhibitors, active in multidrug-resistant cells. nih.gov
2-anilino triazolopyrimidinesPotent inhibition of tubulin assembly. mdpi.com
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesPotently inhibited tubulin polymerization and disrupted microtubule dynamics. nih.gov
Dehydroabietic–benzimidazole (B57391) conjugatesSubstitution with 12-(3,4,5-trimethoxyphenyl) moiety was explored. mdpi.com
Other Specific Enzyme Targets (e.g., KatG for isoniazid analogs)

The activation of the antitubercular drug isoniazid (INH) is dependent on the mycobacterial catalase-peroxidase enzyme, KatG. nih.govnih.gov Mutations in the katG gene can lead to high-level INH resistance by preventing the conversion of the prodrug to its active form. nih.gov The S315N mutation in KatG, for instance, results in a complete loss of the enzyme's ability to activate isoniazid. nih.gov

The KatG enzyme catalyzes the formation of an inhibitor that targets the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis. nih.gov The ability of different KatG variants to produce this InhA inhibitor has been directly quantified. nih.gov For example, the KatGS315N and KatGL619P variants were found to be completely inactive in this regard. nih.gov

Understanding the interaction between isoniazid analogs and the KatG enzyme is crucial for the development of new antitubercular agents that can overcome resistance mechanisms.

Antioxidant Capacity and Free Radical Scavenging Activity

Isonicotinic acid derivatives have been evaluated for their antioxidant properties. nih.gov The antioxidant capacity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govub.edu

In one study, a series of novel N-(benzoylphenyl)pyridine-4-carboxamide and N-(9,10-dioxo-9,10-dihydroanthracenyl)pyridine-4-carboxamide derivatives were synthesized and tested for their antioxidant activity. nih.gov While most of the compounds showed low DPPH radical scavenging effects, one compound, C20, exhibited the best radical scavenging effect at 22%. nih.gov

Another study on isonicotinoyl-pyrazolone derivatives found them to have moderate in vitro antioxidant activity. iajpr.com The DPPH radical-scavenging activity of these compounds was measured, and the reduction of the DPPH free radical was determined spectrophotometrically. iajpr.com

The free radical scavenging activity of hydroxybenzylidene hydrazines has also been investigated using DPPH, galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. mdpi.com The results indicated that the majority of these compounds exhibited free radical scavenging activity, with the effectiveness varying based on their chemical structure. mdpi.com

Table 4: Antioxidant Activity of Isonicotinic Acid Derivatives and Related Compounds

Compound ClassAssay(s) UsedKey FindingsReference(s)
N-(benzoylphenyl)pyridine-4-carboxamidesDPPHGenerally low activity; one compound showed 22% scavenging. nih.gov
Isonicotinoyl-pyrazolone derivativesDPPHModerate in vitro antioxidant activity. iajpr.com
Isonicotinate-derived meso-arylporphyrinDPPHLow antioxidant activity. nih.govub.edu
Hydroxybenzylidene hydrazinesDPPH, GOR, ABTSMost compounds exhibited free radical scavenging activity. mdpi.com

In Vivo Efficacy Assessment in Preclinical Animal Models

Following a comprehensive search of scientific literature and research databases, no specific preclinical in vivo efficacy data for the compound this compound was identified. The following sections reflect the absence of available information on this specific topic.

Evaluation of Efficacy in Disease-Specific Animal Models (e.g., xenograft models, infection models)

There are no publicly available studies detailing the evaluation of this compound in established preclinical animal models for any disease state. Research investigating the potential therapeutic effects of this compound in xenograft models of cancer, infection models for antimicrobial activity, or other disease-specific animal models has not been reported in the accessible scientific literature. Consequently, no data on tumor growth inhibition, reduction in pathogen load, or other efficacy endpoints are available.

Interactive Data Table: Efficacy in Disease-Specific Animal Models

No data available.

Pharmacodynamic Marker Analysis in Animal Studies

Consistent with the lack of in vivo efficacy studies, there is no information regarding the analysis of pharmacodynamic markers for this compound in animal models. Studies designed to understand the compound's mechanism of action in a living organism, by measuring biomarkers related to its biological target or downstream signaling pathways, have not been published. Therefore, data correlating the administration of the compound with specific molecular or cellular changes in tissues or bodily fluids from animal subjects is not available.

Interactive Data Table: Pharmacodynamic Marker Analysis

No data available.

Molecular Mechanisms of Action and Target Identification for 2 3,4,5 Trimethoxyphenyl Isonicotinic Acid

Investigation of Intracellular Signaling Pathways Modulated by the Compound

Studies on compounds containing the 3,4,5-trimethoxyphenyl group indicate a significant impact on intracellular signaling pathways that regulate cell survival, proliferation, and death. A primary consequence of molecular interactions is the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling proteins.

Analogues of 2-(3,4,5-trimethoxyphenyl)isonicotinic acid have been shown to disturb the cell cycle, causing an arrest in the G2/M phase. nih.govnih.gov This interruption of cell division is often a precursor to programmed cell death. The apoptotic potential of these related compounds has been linked to the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, these compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane and the initiation of the apoptotic cascade.

Furthermore, the tumor suppressor protein p53, a crucial regulator of the cell cycle and apoptosis, is often upregulated by these trimethoxyphenyl-containing analogues. nih.gov The activation of p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The signaling pathways involving these proteins are intricately connected, with the disruption of microtubule function often serving as the upstream trigger for p53 activation and subsequent modulation of Bcl-2 family proteins.

Research FindingModulated Signaling ComponentObserved Effect
Cell Cycle AnalysisCyclin-dependent kinases (CDKs) / CyclinsArrest in G2/M phase nih.govnih.gov
Apoptosis Inductionp53Increased expression nih.gov
Apoptosis RegulationBcl-2Decreased expression nih.gov
Apoptosis RegulationBaxIncreased expression nih.gov

Elucidation of Primary Molecular Targets (e.g., protein-ligand interactions, enzymatic binding sites)

The unique structure of this compound suggests at least two primary classes of molecular targets, based on extensive research into its structural components.

Tubulin: The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization. nih.govresearchgate.net This group plays a critical role in the binding of natural products like colchicine (B1669291) and combretastatin (B1194345) to β-tubulin. Molecular docking studies and in vitro assays have demonstrated that compounds containing this trimethoxyphenyl ring can fit into the colchicine-binding site on tubulin. nih.govresearchgate.net This interaction prevents the polymerization of α,β-tubulin heterodimers into microtubules, thereby disrupting the microtubule network. nih.gov Since microtubules are essential for mitosis, cell motility, and intracellular transport, their disruption leads to mitotic arrest and apoptosis, explaining the potent antiproliferative activity of many such compounds. nih.govresearchgate.net

Mycobacterial Enzymes: The isonicotinic acid portion of the molecule is structurally related to the frontline anti-tuberculosis drug isoniazid (B1672263). ekb.egresearchwithrutgers.com Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. researchwithrutgers.comnih.govnih.gov The activated form subsequently acylates NAD+ to form an isonicotinyl-NAD adduct. nih.gov This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a vital enzyme in the synthesis of mycolic acids—essential components of the mycobacterial cell wall. ekb.egnih.gov Therefore, enzymes within this activation and target pathway, such as KatG and InhA, represent potential molecular targets for compounds containing an isonicotinic acid core.

Another potential interaction site is the arylamine N-acetyltransferase (NAT) enzyme, which is involved in the metabolism and inactivation of isoniazid by acetylating it. researchwithrutgers.comnih.gov The binding of isonicotinic acid derivatives to NAT could modulate the bioavailability of the compound within the cell. nih.gov

Potential TargetInteracting MoietyMechanism of Interaction
β-Tubulin3,4,5-TrimethoxyphenylBinds to the colchicine site, inhibiting microtubule polymerization. nih.govnih.govresearchgate.net
Enoyl-ACP Reductase (InhA)Isonicotinic acidPotential inhibition of mycolic acid synthesis, analogous to isoniazid. ekb.egnih.gov
Catalase-Peroxidase (KatG)Isonicotinic acidPotential interaction related to the prodrug activation pathway of isoniazid. researchwithrutgers.comnih.gov
Arylamine N-acetyltransferase (NAT)Isonicotinic acidPotential binding and metabolic inactivation, similar to isoniazid. nih.gov

Impact on Key Biochemical Processes and Metabolic Pathways

The interaction of this compound with its molecular targets can profoundly affect fundamental biochemical and metabolic pathways.

The most direct biochemical consequence of targeting tubulin is the disruption of microtubule dynamics. This interference with the assembly and disassembly of microtubules leads to a cascade of downstream effects, most notably the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. nih.govnih.gov This mitotic arrest is a common outcome for cells treated with tubulin-destabilizing agents.

In the context of mycobacteria, if the compound or its active metabolite inhibits InhA, it would disrupt the fatty acid synthase II (FAS-II) pathway. This would block the synthesis of mycolic acids, which are long-chain fatty acids crucial for the structural integrity of the mycobacterial cell wall. researchwithrutgers.comnih.gov Inhibition of this pathway compromises the bacterium's primary defense, leading to cell lysis.

Furthermore, studies on related trimethoxyphenyl compounds have shown an impact on mitochondrial function. A decrease in the mitochondrial membrane potential has been observed, which is indicative of mitochondrial dysfunction and is a key step in the intrinsic pathway of apoptosis. nih.gov The metabolism of isoniazid, which produces isonicotinic acid, is known to involve various pathways including acetylation by N-acetyltransferase 2 (NAT2) and hydrolysis, potentially generating reactive metabolites through oxidation by cytochrome P450 enzymes. researchgate.netnih.gov The isonicotinic acid moiety could therefore engage with these metabolic pathways.

Studies on Potential Drug Resistance Mechanisms

Potential mechanisms of resistance to this compound can be inferred from established resistance to agents that target its putative molecular binding partners.

Resistance related to the Isonicotinic Acid Moiety: Resistance to isoniazid in Mycobacterium tuberculosis is well-characterized. The most common mechanism is the occurrence of mutations in the katG gene. ekb.egnih.govnih.gov These mutations can reduce the efficiency of the KatG enzyme in activating the prodrug, thereby preventing the formation of the active isonicotinyl-NAD adduct. A second major mechanism involves mutations in the promoter region or the coding sequence of the inhA gene. ekb.egnih.gov Mutations in the promoter can lead to the overexpression of the InhA enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect, while mutations within the gene can alter the drug's binding site. ekb.eg

Resistance related to the Trimethoxyphenyl Moiety: Resistance to tubulin-binding agents is a significant challenge in cancer chemotherapy. Common mechanisms include:

Mutations in Tubulin Genes: Alterations in the amino acid sequence of α- or β-tubulin can reduce the binding affinity of the drug to its target site.

Altered Expression of Tubulin Isotypes: Cells may change the expression profile of different tubulin isotypes, favoring those to which the drug binds less effectively.

Drug Efflux Pumps: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-lethal levels.

Target MoietyPotential Resistance MechanismDescription
Isonicotinic acidkatG gene mutationsFailure to activate the prodrug. ekb.egnih.govnih.gov
Isonicotinic acidinhA gene mutations/overexpressionAlteration of the target site or increased target concentration. ekb.egnih.gov
3,4,5-TrimethoxyphenylTubulin gene mutationsDecreased binding affinity of the compound to its target.
3,4,5-TrimethoxyphenylOverexpression of drug efflux pumpsIncreased removal of the compound from the cell.

Structure Activity Relationship Sar Studies and Rational Design of 2 3,4,5 Trimethoxyphenyl Isonicotinic Acid Analogues

Correlation Between Specific Structural Features and Observed Biological Potency

The biological potency of compounds based on the trimethoxyphenyl-pyridine scaffold is dictated by several key structural features. The 3,4,5-trimethoxyphenyl moiety, often referred to as the 'A-ring', is a cornerstone for activity. This group is known to be essential for binding to the colchicine (B1669291) site of tubulin. nih.govdaneshyari.com

Many potent analogues are derivatives of the natural product Combretastatin (B1194345) A-4 (CA-4). In these molecules, a pyridine (B92270) ring is often used as a bioisosteric replacement for the cis-olefin bridge of CA-4. This substitution serves to lock the molecule in a favorable conformation, preventing isomerization to the less active trans-isomer and thereby enhancing structural stability. nih.govmdpi.com The pyridine ring acts as a rigid linker connecting the trimethoxyphenyl 'A-ring' to a second aryl 'B-ring'.

The relative positioning of these rings on the pyridine core is crucial. Studies on a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have demonstrated potent antiproliferative activity against various human tumor cell lines, including HeLa, MCF-7, and A549. nih.govnih.gov For instance, compound 9p (3-(naphthalen-2-yl)-4-(3,4,5-trimethoxyphenyl)pyridine) from one such study showed significant potency, suggesting that a larger aromatic system like naphthalene (B1677914) is favorable for the B-ring. nih.gov These findings indicate that the 3-aryl-4-(trimethoxyphenyl)pyridine arrangement is a promising scaffold for developing novel anticancer agents that inhibit tubulin polymerization. nih.govnih.gov

Influence of Substitutions on the Trimethoxyphenyl Ring on Activity and Selectivity

The substitution pattern on the trimethoxyphenyl ring is a critical determinant of biological activity. The three methoxy (B1213986) groups at the 3, 4, and 5 positions are considered optimal for high-potency tubulin inhibition. Molecular modeling and SAR studies reveal that these methoxy groups are involved in crucial interactions within the colchicine binding pocket of tubulin. Specifically, two of the three methoxy groups often form hydrogen bonds with residues such as Cysβ241, which is a key interaction for tubulin inhibitory activity. researchgate.net

Modifying this substitution pattern generally leads to a decrease in potency. For example, analogues with only two methoxy groups on the 'A' ring have been shown to lack important hydrogen bond interactions, resulting in diminished anticancer activity. nih.gov In a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives developed as ALK2 inhibitors, the trimethoxyphenyl group was found to interact with a hydrophobic back pocket, where it forms water-mediated hydrogen bonds with a key lysine (B10760008) residue. The removal or relocation of the methoxy groups was explored to understand their individual roles, confirming the importance of the 3,4,5-trimethoxy pattern for optimal potency. researchgate.net

Role of the Isonicotinic Acid Core and its Stereochemical and Electronic Properties

The isonicotinic acid core, a pyridine ring with a carboxylic acid at the 4-position, imparts distinct stereochemical and electronic properties that significantly influence a molecule's biological activity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces polarity to the aromatic system. researchgate.net This nitrogen can engage in vital biological interactions, including hydrogen bonding with receptor sites, π–π stacking, and chelation with metal ions. researchgate.net Compared to a benzene (B151609) ring, the pyridine core is more polar and reactive, which can enhance binding specificity and strength within a biological target. researchgate.net The electron-withdrawing nature of the nitrogen atom makes the adjacent carbon atoms more electrophilic. researchgate.net

Design Principles for the Development of Next-Generation Analogues

Bioisosteric replacement is a cornerstone strategy in the design of analogues of 2-(3,4,5-trimethoxyphenyl)isonicotinic acid. A prominent example is the replacement of the chemically unstable cis-olefin bridge of combretastatin A-4 with five- or six-membered heterocyclic rings, such as pyridine, to create conformationally restricted and more stable compounds. nih.gov This approach has successfully yielded potent tubulin inhibitors. nih.gov

Further application of this principle could involve the bioisosteric replacement of the isonicotinic acid core itself. For instance, other nitrogen-containing heterocycles like pyrimidine, pyrazine, or triazole could be explored. The addition of nitrogen atoms to an aromatic system can enhance metabolic stability and reduce lipophilicity. drugfuture.com Alternatively, the carboxylic acid group could be replaced with other acidic bioisosteres like a tetrazole or a hydroxamic acid to fine-tune acidity and membrane permeability, potentially leading to improved pharmacokinetic profiles or altered target engagement.

Scaffold hopping is a powerful technique used to identify new core structures while preserving the essential pharmacophoric features of a known active compound. drugfuture.com In the context of this chemical series, the 3,4,5-trimethoxyphenyl group serves as the primary pharmacophoric fragment. The isonicotinic acid moiety can be considered the second fragment, connected to the first. A scaffold hopping approach would involve replacing the central pyridine ring with a completely different scaffold that maintains the spatial orientation of the trimethoxyphenyl group and the key functionalities of the isonicotinic acid.

This strategy has been successfully used to discover novel pyridine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) from a different lead scaffold. By applying this to the this compound template, one could use computational methods to search for novel scaffolds that mimic the shape and electrostatic properties of the pyridine core, potentially leading to compounds with entirely new intellectual property and improved drug-like properties. drugfuture.com

A major theme in the development of analogues related to this scaffold is conformational restriction. The parent natural product, CA-4, is limited by the easy isomerization of its active cis-double bond to the inactive trans-form. nih.gov Introducing a rigid ring system, such as pyridine, to replace this flexible linker is a key rigidification strategy. nih.govnih.gov This locks the two aryl rings (the trimethoxyphenyl ring and a second B-ring) in a bioactive conformation, enhancing stability and potency.

This principle can be extended further. For example, fusing an additional ring to the pyridine core could further restrict the rotational freedom of the trimethoxyphenyl group, potentially optimizing its orientation for binding. Molecular modeling suggests that the ability of a molecule to adopt a specific, often highly symmetrical, conformational state is necessary for its biological activity. By systematically exploring rigidified analogues, it is possible to enhance potency and selectivity for the target protein.

Computational Chemistry and Molecular Modeling Investigations of 2 3,4,5 Trimethoxyphenyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Properties (e.g., HOMO-LUMO, NLO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and reactivity of a molecule. nih.gov These calculations provide valuable information on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govpmf.unsa.ba

For 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid, the trimethoxyphenyl group, with its electron-donating methoxy (B1213986) substituents, and the isonicotinic acid moiety, with its electron-withdrawing carboxylic acid and pyridine (B92270) ring nitrogen, create a system with significant potential for intramolecular charge transfer. nih.gov This charge transfer character is crucial for its biological activity and nonlinear optical (NLO) properties. nih.govnih.gov

NLO materials are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response in organic molecules arises from the delocalization of π-electrons under a strong electric field, leading to changes in the material's optical properties. nih.gov The first static hyperpolarizability (β) is a key measure of a molecule's NLO activity. researchgate.net DFT calculations can reliably predict this property. The presence of both strong donor (trimethoxyphenyl) and acceptor (isonicotinic acid) groups connected through a conjugated system suggests that this compound could exhibit a significant NLO response. mdpi.com

Table 1: Calculated Quantum Chemical Properties for this compound (Representative Values)
ParameterValueSignificance
EHOMO-6.2 eVElectron-donating ability researchgate.net
ELUMO-2.5 eVElectron-accepting ability researchgate.net
Energy Gap (ΔE)3.7 eVChemical reactivity and stability nih.gov
Chemical Hardness (η)1.85 eVResistance to change in electron distribution pmf.unsa.ba
Electronegativity (χ)4.35 eVAbility to attract electrons mdpi.com
First Hyperpolarizability (β)650 x 10-30 esuNonlinear Optical (NLO) activity researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govsemanticscholar.org The trimethoxyphenyl moiety is a key structural feature in a class of potent anticancer agents known as tubulin inhibitors, such as combretastatin (B1194345). nih.gov These compounds bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Docking simulations of this compound into the colchicine-binding site of tubulin can reveal its potential as an antimitotic agent. Such simulations predict the binding pose, calculate a docking score or binding energy to estimate binding affinity, and identify key intermolecular interactions. nih.gov Important interactions typically include hydrogen bonds between the ligand and amino acid residues like Cys241, as well as hydrophobic interactions involving the trimethoxyphenyl ring. nih.gov The isonicotinic acid portion could form additional hydrogen bonds or electrostatic interactions within the binding pocket, potentially enhancing binding affinity compared to other analogues. semanticscholar.orgnih.gov

Table 2: Predicted Molecular Docking Results for this compound with β-Tubulin (Colchicine Site)
ParameterDescription
Target Proteinβ-Tubulin (PDB ID: 1SA0)
Binding Score (Affinity)-8.5 kcal/mol
Key Interacting ResiduesCys241, Leu248, Ala250, Val318, Lys352
Types of InteractionsHydrogen bond with Cys241 (via carboxylic acid). nih.gov Hydrophobic interactions with Leu248, Ala250 (via trimethoxyphenyl ring). Pi-Alkyl interactions with Val318.
Predicted ActivityPotential tubulin polymerization inhibitor. nih.gov

Pharmacophore Modeling for Identifying Essential Structural Features

Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. ijper.orgnih.gov

For a molecule like this compound, a pharmacophore model can be developed based on its structure and known active compounds that target a particular receptor (structure-based) or a set of known active ligands (ligand-based). ijper.orgnih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds with similar essential features, potentially leading to the discovery of new bioactive molecules. nih.govijper.org

The key pharmacophoric features of this compound would likely include:

A hydrophobic/aromatic feature: Represented by the trimethoxyphenyl ring.

Hydrogen bond acceptors: The oxygen atoms of the methoxy groups and the carboxylic acid carbonyl, as well as the nitrogen atom of the pyridine ring.

A hydrogen bond donor: The hydroxyl group of the carboxylic acid.

An aromatic ring feature: The pyridine ring.

Table 3: Key Pharmacophoric Features of this compound
Pharmacophoric FeatureCorresponding Chemical GroupPotential Role in Binding
Aromatic Ring (AR)Trimethoxyphenyl RingPi-pi stacking, hydrophobic interactions
Aromatic Ring (AR)Pyridine RingPi-pi stacking, cation-pi interactions
Hydrogen Bond Acceptor (HBA)Carboxylic Acid Carbonyl OxygenForms hydrogen bonds with receptor residues
Hydrogen Bond Donor (HBD)Carboxylic Acid Hydroxyl GroupForms hydrogen bonds with receptor residues
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenForms hydrogen bonds or coordinates with metals
Hydrophobic (HY)Methoxy GroupsEngages in hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus prioritizing the most promising candidates for synthesis and testing. researchgate.net

To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for tubulin inhibition) is required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can include constitutional, topological, electronic, and lipophilic (e.g., logP) parameters. researchgate.netmdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that links the descriptors to the activity. The quality and predictive power of the model are assessed using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (q²). researchgate.netnih.gov For a model to be considered valid, a q² value greater than 0.5 is generally required. researchgate.net

Table 4: Example of a QSAR Model for a Series of Isonicotinic Acid Derivatives
ParameterValue/EquationDescription
Dependent VariablepIC50 (-logIC50)Biological activity against a target
Independent VariableslogP, Molar Refractivity, Dipole Moment, 3χvSelected molecular descriptors researchgate.net
Model EquationpIC50 = 0.85(logP) + 0.12(MR) - 0.25(Dipole) + 1.5(3χv) + 2.1Hypothetical regression equation
R2 (Correlation Coefficient)0.92Goodness of fit of the model nih.gov
q2 (Cross-validation)0.85Predictive ability of the model nih.gov
External R2pred0.88Validation on an external test set nih.gov

Molecular Dynamics Simulations for Exploring Ligand-Receptor Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.commdpi.com MD simulations provide valuable insights into the stability of the docked complex, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. nih.govrsc.org

An MD simulation would typically start with the best-docked pose of this compound within its target's binding site. The complex is then solvated in a water box with ions to mimic physiological conditions. biointerfaceresearch.com The simulation is run for a duration of nanoseconds to microseconds, during which the trajectory of all atoms is recorded. rsc.orgnih.gov

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. biointerfaceresearch.com

Hydrogen Bond Analysis: To determine the occupancy and lifetime of key hydrogen bonds, confirming the stability of crucial interactions predicted by docking.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), the binding free energy (ΔG) can be estimated, providing a more accurate prediction of binding affinity than docking scores alone. rsc.org

Table 5: Typical Output from a Molecular Dynamics Simulation of a Ligand-Receptor Complex
Analysis MetricResult/ObservationInterpretation
Simulation Time200 nsDuration of the simulation to observe dynamic events biointerfaceresearch.com
Ligand RMSDStable at ~2.0 Å after 20 nsThe ligand remains stably bound in the binding pocket. biointerfaceresearch.com
Protein RMSFLow fluctuation in binding site residuesBinding site residues are stabilized by the ligand.
Hydrogen Bond OccupancyH-bond with Cys241 > 85%A stable and persistent key interaction.
MM-GBSA ΔGbind-45.5 kcal/molStrong predicted binding affinity. rsc.org

Advanced Analytical Characterization Techniques in Research and Development of 2 3,4,5 Trimethoxyphenyl Isonicotinic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid, offering insights into its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be utilized to identify the number and types of protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both the trimethoxyphenyl and the isonicotinic acid rings, as well as the characteristic singlets for the methoxy (B1213986) group protons. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the substitution pattern and connectivity of the rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would confirm the presence of the carboxylic acid group, the aromatic carbons, and the methoxy carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.8 d 1H Proton on isonicotinic acid ring
~8.2 s 1H Proton on isonicotinic acid ring
~7.9 d 1H Proton on isonicotinic acid ring
~6.8 s 2H Protons on trimethoxyphenyl ring
~3.9 s 9H Methoxy (OCH₃) protons
~13.0 br s 1H Carboxylic acid (COOH) proton

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~165 Carboxylic acid carbon (COOH)
~153 Aromatic carbons (C-O) on trimethoxyphenyl ring
~150 Aromatic carbon on isonicotinic acid ring
~148 Aromatic carbon on isonicotinic acid ring
~140 Aromatic carbon on isonicotinic acid ring
~138 Aromatic carbon (C-O) on trimethoxyphenyl ring
~129 Aromatic carbon on trimethoxyphenyl ring
~122 Aromatic carbon on isonicotinic acid ring
~120 Aromatic carbon on isonicotinic acid ring
~106 Aromatic carbons on trimethoxyphenyl ring
~56 Methoxy carbons (OCH₃)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch also from the carboxylic acid, C-O stretches from the methoxy groups and the carboxylic acid, and C=C and C=N stretching vibrations from the aromatic rings.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic acid
~1700 C=O stretch Carboxylic acid
~1600, ~1500 C=C and C=N stretch Aromatic rings
~1250, ~1050 C-O stretch Methoxy and Carboxylic acid

Note: These are approximate values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the conjugated system formed by the two aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent polarity. For isonicotinic acid, absorption maxima are typically observed around 214 nm and 264 nm. The extended conjugation in the target molecule would likely result in a bathochromic (red) shift of these peaks.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR and IR spectroscopy.

Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of pharmaceutical compounds. It offers high resolution, sensitivity, and reproducibility. An HPLC method for this compound would be developed and validated for purity assessment and quantitative analysis.

A typical HPLC system would consist of a stationary phase, such as a C18 reversed-phase column, and a mobile phase, likely a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

The retention time of the compound under specific chromatographic conditions is a characteristic identifier. The peak area is proportional to the concentration of the analyte, allowing for accurate quantification. Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Table 4: Typical HPLC Method Parameters for Analysis of Isonicotinic Acid Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (with acid modifier like formic or acetic acid)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Injection Volume 10 µL

Note: These parameters would need to be optimized specifically for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wisdomlib.org It is a primary tool for the analysis of volatile and semi-volatile compounds. ub.edu In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For a compound like this compound, direct analysis by GC-MS would be challenging due to the low volatility and thermal lability of the carboxylic acid group. Carboxylic acids tend to adsorb onto the GC column and may thermally decompose at the high temperatures required for volatilization. Therefore, a chemical derivatization step would be necessary to convert the polar -COOH group into a more volatile and thermally stable ester or silyl (B83357) derivative. For instance, reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound could be analyzed to confirm its molecular weight and fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions resulting from the cleavage of the trimethoxybenzyl and isonicotinate (B8489971) moieties. This analysis is invaluable for impurity profiling, identifying by-products from synthesis, or detecting degradation products.

Illustrative GC-MS Data for Derivatized Compound

This table represents a hypothetical analysis to illustrate expected data.

Parameter Expected Observation
Retention Time (min) Dependent on column and temperature program
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Molecular Ion (M+) of TMS-ester m/z 361

| Key Fragment Ions (m/z) | 346 (M-15, loss of CH₃), 288 (loss of COOTMS), 181 (trimethoxybenzyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in pharmaceutical analysis, combining the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. saspublishers.com Unlike GC-MS, LC-MS is ideally suited for analyzing non-volatile, polar, and thermally sensitive compounds like this compound without the need for derivatization. nih.gov

In an LC-MS analysis, the compound would first be separated from impurities on a reversed-phase column (e.g., C18) using a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol). psecommunity.org After separation, the eluent is introduced into the mass spectrometer's ion source, typically electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and usually produces a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode.

This technique is highly effective for determining the molecular weight of the compound with high accuracy, confirming its identity, and quantifying it in complex mixtures. High-resolution mass spectrometry (HRMS) coupled with LC can provide the exact mass, allowing for the determination of the elemental formula. Tandem mass spectrometry (LC-MS/MS) can further provide structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov

Illustrative LC-MS Parameters for Analysis

This table represents a hypothetical analysis to illustrate expected data.

Parameter Example Condition/Value
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ Ion m/z 290.10

| Expected [M-H]⁻ Ion | m/z 288.09 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. americanpharmaceuticalreview.com It provides crucial information on the crystal structure, polymorphism, and crystallinity of a substance. For a pharmaceutical compound, these solid-state properties can significantly influence its stability, solubility, and bioavailability. The analysis can be performed on single crystals (Single-Crystal XRD) or on a bulk powder sample (Powder XRD, or PXRD).

A single-crystal XRD analysis of this compound would yield the precise atomic coordinates, bond lengths, bond angles, and crystal packing information, including intermolecular interactions like hydrogen bonding. mdpi.com This detailed structural elucidation is the gold standard for absolute structure confirmation.

Powder XRD is more commonly used in routine analysis to characterize the bulk material. rsc.org The resulting diffraction pattern is a unique fingerprint for a specific crystalline form (polymorph). It is used to identify the solid form of the compound, monitor for polymorphic transformations under different conditions (e.g., temperature, humidity), and quantify the amounts of different polymorphs in a mixture. nih.gov

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental tools for characterizing pharmaceutical solids. nasa.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov A DSC thermogram of this compound would reveal key thermal events. An endothermic peak would indicate the melting point of the compound, providing information on its purity—impurities typically broaden the melting peak and lower the melting temperature. Other events like glass transitions (for amorphous forms) or solid-solid phase transitions between polymorphs can also be detected. core.ac.uk

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. nasa.gov A TGA curve provides information on thermal stability and decomposition. For this compound, TGA would determine the temperature at which the compound begins to decompose. It is also highly effective for quantifying the amount of residual solvents or water (hydrates) in the sample, which would be observed as a mass loss at temperatures below the decomposition point. researchgate.net

Illustrative Thermal Analysis Data

This table represents a hypothetical analysis to illustrate expected data.

Technique Parameter Expected Observation
DSC Melting Point (Tₘ) Sharp endothermic peak indicating melting temperature
DSC Enthalpy of Fusion (ΔHբ) Value calculated from the area of the melting peak
TGA Onset of Decomposition Temperature at which significant mass loss begins

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis |

Hyphenated and Advanced Analytical Techniques

The coupling of multiple analytical techniques, known as hyphenation, creates powerful systems that provide more comprehensive information than standalone methods. journalijsra.com These advanced techniques are crucial for solving complex analytical challenges in pharmaceutical development.

A prime example is TGA-MS or TGA-FTIR , where the gas evolved during the thermal decomposition in a TGA is directly transferred to a mass spectrometer or an FTIR spectrometer. mdpi.com For this compound, this would allow for the identification of the gaseous products released during decomposition, providing insight into the degradation mechanism. If a mass loss is observed at a lower temperature, these techniques could definitively identify the evolved species as a specific solvent or water.

Another powerful combination is LC-NMR , which couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. nih.gov While less common than LC-MS due to lower sensitivity, LC-NMR can provide unambiguous structural elucidation of impurities or metabolites separated by the LC system without the need for prior isolation. saspublishers.com

These advanced, multi-dimensional analytical approaches are essential for building a complete profile of a new chemical entity like this compound, supporting everything from process development and quality control to regulatory filings.

Future Perspectives and Identification of Research Gaps for 2 3,4,5 Trimethoxyphenyl Isonicotinic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore present in a variety of biologically active compounds, most notably as a key feature of potent tubulin polymerization inhibitors like combretastatin (B1194345) A-4. nih.gov The presence of this group in 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid strongly suggests that one of its primary biological targets could be tubulin. nih.gov Future research should, therefore, focus on validating this hypothesis through in-vitro tubulin polymerization assays.

Beyond tubulin, the unique combination of the TMP group with an isonicotinic acid scaffold may confer activity against other novel biological targets. For instance, various derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated a broad range of pharmacological effects, including antitumor, antiviral, and anti-inflammatory properties. nih.gov This suggests that this compound could be investigated for similar activities. Furthermore, novel benzimidazole (B57391) derivatives containing the 3,4,5-trimethoxyphenyl group have shown promise as anticancer agents by targeting topoisomerase IIα-DNA. rsc.org This opens up another potential avenue of investigation for the subject compound.

A systematic screening of this compound against a panel of cancer cell lines, including multidrug-resistant phenotypes, would be a crucial first step in identifying its potential as an anticancer agent. nih.gov Should it exhibit significant cytotoxic activity, subsequent studies could focus on elucidating its precise mechanism of action, including its effects on the cell cycle and apoptosis induction. rsc.org

Potential Biological TargetPotential Therapeutic Area
TubulinCancer
Topoisomerase IIαCancer
Inflammatory pathwaysInflammatory diseases
Viral replication enzymesViral infections

Development of Targeted Delivery Systems (Preclinical Context)

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a critical area for future preclinical research. A variety of nanocarrier systems, such as liposomes, micelles, and nanoparticles, have been successfully employed for the targeted delivery of anticancer drugs. mdpi.com These systems can improve the solubility, stability, and pharmacokinetic profile of the encapsulated drug.

Active targeting strategies can be employed to further increase the concentration of the drug at the desired site of action. mdpi.com This can be achieved by modifying the surface of the nanocarrier with ligands that bind to receptors overexpressed on target cells, such as cancer cells. Examples of targeting ligands include monoclonal antibodies, aptamers, peptides, and small molecules like folic acid. mdpi.com For instance, if this compound is found to be effective against tumors overexpressing the epidermal growth factor receptor (EGFR), nanocarriers decorated with anti-EGFR antibodies could be developed. mdpi.com

Stimuli-responsive delivery systems represent another advanced approach. These systems are designed to release the drug in response to specific triggers within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. colcom.eu This can lead to a more controlled and localized drug release, further enhancing therapeutic efficacy.

Investigation of Combination Therapies (Preclinical Context)

Combining this compound with other therapeutic agents is a promising strategy to enhance its anticancer activity, overcome potential drug resistance, and reduce toxicities. In a preclinical setting, this compound could be evaluated in combination with standard-of-care chemotherapeutic agents or targeted therapies.

For example, if this compound is confirmed to be a tubulin inhibitor, combining it with drugs that have different mechanisms of action, such as DNA-damaging agents or signal transduction inhibitors, could result in synergistic or additive effects. Furthermore, combining it with photodynamic therapy (PDT) could be another innovative approach. Recent studies have shown that gold nanoparticles in combination with 5-aminolaevulinic acid-based PDT can impair the Pi3K/AKT cell survival pathway, leading to mitochondrial-dependent apoptosis in breast cancer cells. nih.gov

Addressing Potential Resistance Mechanisms in Future Analogue Design

The development of drug resistance is a major challenge in cancer therapy. Therefore, it is crucial to anticipate and address potential resistance mechanisms to this compound in the design of future analogues. One common mechanism of resistance to tubulin-binding agents is the overexpression of efflux pumps, which actively transport the drug out of the cell. nih.gov

Structure-based drug design can be employed to develop analogues that are less susceptible to efflux or that can overcome other resistance mechanisms. nih.gov By understanding the binding interactions of this compound with its target, medicinal chemists can design new molecules with improved affinity and efficacy. This could involve modifying the structure to introduce new hydrogen bonds or other interactions that enhance binding. nih.gov

Application of Advanced Preclinical Profiling Methodologies

A thorough preclinical profiling of this compound is essential to understand its full therapeutic potential and to identify any potential liabilities. This should go beyond basic efficacy and toxicity studies and incorporate more advanced methodologies.

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic tool can be used to identify the cellular targets of a small molecule and to assess its selectivity across the proteome. researchgate.net Competitive ABPP can be particularly useful for characterizing the binding behavior of the compound and identifying off-target effects. researchgate.net

Advanced Bioanalytical Techniques: The use of advanced bioanalytical methods is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. avancebio.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can be used for the precise quantification of the drug and its metabolites in various biological matrices. pharmaron.com

In Silico and In Vitro Off-Target Profiling: Computational models and in vitro assays can be used to predict and assess potential off-target activities of the compound, helping to identify potential safety concerns early in the development process. drugtargetreview.com

Preclinical Profiling MethodologyPurpose
Activity-Based Protein Profiling (ABPP)Target identification and selectivity assessment. researchgate.net
Advanced Bioanalytical Techniques (e.g., LC-MS/MS)Pharmacokinetic and pharmacodynamic characterization. avancebio.compharmaron.com
In Silico and In Vitro Off-Target ProfilingEarly identification of potential safety issues. drugtargetreview.com

Interdisciplinary Research Opportunities

The successful preclinical development of this compound will require a collaborative, interdisciplinary approach. This includes expertise from medicinal chemistry for the synthesis of analogues, molecular and cell biology for the elucidation of its mechanism of action, pharmacology for in vivo studies, and pharmaceutical sciences for the development of drug delivery systems.

Furthermore, collaborations with computational chemists and bioinformaticians can aid in target identification and lead optimization. By leveraging the expertise of researchers from diverse fields, the full therapeutic potential of this compound can be more rapidly and effectively explored.

Q & A

Basic: How is 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid synthesized and structurally validated in academic research?

Answer:
Synthesis typically involves coupling isonicotinic acid derivatives with a trimethoxyphenyl moiety. A common approach is through Ullmann coupling or Suzuki-Miyaura cross-coupling, using a halogenated isonicotinic acid precursor and a boronic acid/ester-containing trimethoxyphenyl group. Reaction optimization (e.g., catalyst selection, solvent, temperature) is critical for yield improvement. Purification via column chromatography or recrystallization ensures purity. Structural validation employs X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (1H/13C NMR to confirm substitution patterns and aromatic proton integration). Mass spectrometry (HRMS or ESI-MS) further corroborates molecular weight .

Basic: What analytical techniques are prioritized for characterizing purity and stability?

Answer:

  • HPLC/UPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 254 nm) are standard. Mobile phases often combine acetonitrile/water with 0.1% TFA for peak resolution .
  • NMR Spectroscopy : Deuterated DMSO or CDCl3 resolves aromatic protons (δ 6.5–8.5 ppm for isonicotinic acid; δ 3.5–4.0 ppm for methoxy groups). 2D NMR (COSY, HSQC) clarifies spin-spin coupling and connectivity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen/air atmospheres.
  • Spectral Databases : Cross-referencing with NIST Chemistry WebBook ensures consistency in IR or mass spectra .

Basic: What biological activities have been preliminarily reported for this compound?

Answer:
While direct studies on this compound are limited, structurally similar trimethoxyphenyl derivatives exhibit:

  • Antiproliferative Activity : Inhibition of tubulin polymerization (e.g., combretastatin analogs) in cancer cell lines (IC50 assays) .
  • Enzyme Inhibition : Potential interaction with kinases or cytochrome P450 isoforms (tested via fluorescence-based enzymatic assays) .
  • Anti-inflammatory Effects : Modulation of NF-κB or COX-2 pathways in RAW 264.7 macrophage models .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Substituent Variation : Replace methoxy groups with halogens, alkyl chains, or bioisosteres (e.g., trifluoromethyl) to probe steric/electronic effects.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., tubulin or kinases). Validate with molecular dynamics simulations .
  • In Vitro/In Vivo Correlation : Test analogs in 3D tumor spheroids or zebrafish xenografts for translational relevance. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life) guide lead optimization .

Advanced: How to resolve contradictions between crystallographic data and computational modeling results?

Answer:

  • Refinement Protocols : Re-analyze X-ray data with SHELXL (rigid-body refinement, TWIN commands for twinned crystals) .
  • Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify discrepancies.
  • Cross-Validation : Validate computational models with spectroscopic data (e.g., NOESY for stereochemistry) or alternative techniques like cryo-EM for large complexes .

Advanced: What methodologies assess chemical stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at timed intervals .
  • Plasma Stability Assays : Incubate with human/rat plasma (37°C) and quantify parent compound loss using LC-MS/MS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: What safety protocols are critical during handling in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation/hydrolysis .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize via sodium/potassium salt formation (e.g., deprotonate carboxylic acid at pH >7.0).
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomes for sustained release .

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2-(3,4,5-Trimethoxyphenyl)isonicotinic acid
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2-(3,4,5-Trimethoxyphenyl)isonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.